1h-Benzimidazole-7-ethanamine
Description
Significance of Benzimidazole (B57391) Scaffolds in Modern Medicinal Chemistry and Drug Discovery
The benzimidazole nucleus is a fundamental pharmacophore, a key structural component responsible for a drug's biological activity. questjournals.orgcolab.ws Its importance is underscored by its presence in a wide array of FDA-approved drugs. nih.gov The physicochemical properties of the benzimidazole scaffold, including its capacity for hydrogen bonding, π-π stacking, and hydrophobic interactions, enable it to bind effectively with a diverse range of macromolecules. nih.gov This adaptability has led to the discovery of benzimidazole derivatives with a broad spectrum of pharmacological activities, including:
Antimicrobial: Compounds targeting bacteria, fungi, and parasites. nih.govimpactfactor.orgnih.gov
Anticancer: Agents that inhibit tumor growth and proliferation. colab.wsimpactfactor.org
Antiviral: Molecules effective against various viral infections. doaj.orgnih.gov
Anti-inflammatory: Derivatives that reduce inflammation. nih.gov
Antidiabetic: Compounds that help regulate blood sugar levels. nih.gov
Antihypertensive: Agents used to lower blood pressure. nih.gov
The continuous exploration of benzimidazole derivatives is a vibrant area of research, with scientists consistently developing new compounds with enhanced biological activity. nih.gov The ability to modify the benzimidazole core at various positions allows for the fine-tuning of its pharmacological profile, making it a highly attractive scaffold for drug design and development. nih.govimpactfactor.org
Table 1: Selected Pharmacological Activities of Benzimidazole Derivatives
| Pharmacological Activity | Description |
| Antimicrobial | Effective against bacteria, fungi, and parasites. nih.govimpactfactor.orgnih.gov |
| Anticancer | Inhibit the growth and spread of cancer cells. colab.wsimpactfactor.org |
| Antiviral | Inhibit the replication of viruses. doaj.orgnih.gov |
| Anti-inflammatory | Reduce inflammation and associated symptoms. nih.gov |
| Antidiabetic | Help in the management of diabetes mellitus. nih.gov |
| Antihypertensive | Used in the treatment of high blood pressure. nih.gov |
Overview of Ethanamine-Substituted Benzimidazoles in Contemporary Academic Research
The introduction of an ethanamine (or ethylamine) side chain to the benzimidazole core, as seen in 1H-Benzimidazole-7-ethanamine, is a strategy employed in medicinal chemistry to potentially enhance the compound's properties. The ethanamine moiety can influence factors such as solubility and the ability to form ionic interactions, which are crucial for drug-receptor binding.
Research into ethanamine-substituted benzimidazoles has explored their potential in various therapeutic areas. For instance, derivatives of (S)-2-ethanaminebenzimidazole have shown notable antibacterial activity, including against methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com Furthermore, the synthesis and biological evaluation of N-alkyl derivatives of 1H-benzimidazole, including those with ethylamine-like substituents, have been investigated for their potential as antiviral agents, specifically as inhibitors of the hepatitis C virus (HCV) helicase. nih.gov
The position of the ethanamine substituent on the benzimidazole ring is a critical determinant of its biological activity. The specific placement at the 7-position, as in this compound, distinguishes it from the more commonly studied 2-substituted benzimidazoles. nih.govlongdom.org This unique substitution pattern warrants further investigation to fully understand its impact on the molecule's pharmacological profile.
Research Gaps and Future Perspectives for this compound Investigations
While the broader class of benzimidazoles is well-studied, specific investigations into this compound are less prevalent in publicly available scientific literature. This represents a significant research gap and a corresponding opportunity for new discoveries.
Future research on this compound could focus on several key areas:
Synthesis and Characterization: Developing efficient and scalable synthetic routes to produce this compound and its derivatives is a fundamental first step. Detailed structural elucidation using modern spectroscopic techniques would be essential.
Biological Screening: A comprehensive screening of this compound against a wide range of biological targets is needed to identify its potential therapeutic applications. This could include assays for antimicrobial, anticancer, antiviral, and other activities. doaj.orgnih.govimpactfactor.org
Structure-Activity Relationship (SAR) Studies: Systematic modifications of the this compound structure, such as altering the length of the alkyl chain or introducing substituents on the benzene (B151609) or imidazole (B134444) rings, would provide valuable insights into the structural requirements for biological activity. nih.gov
Computational Modeling: In silico studies, such as molecular docking, can help predict the potential biological targets of this compound and guide the design of more potent analogs.
The exploration of less-chartered areas of benzimidazole chemistry, such as the investigation of 7-substituted derivatives like this compound, holds the promise of uncovering novel compounds with unique pharmacological properties, thereby contributing to the advancement of drug discovery. doaj.orgnih.gov
Structure
3D Structure
Properties
CAS No. |
933697-35-9 |
|---|---|
Molecular Formula |
C9H11N3 |
Molecular Weight |
161.20 g/mol |
IUPAC Name |
2-(1H-benzimidazol-4-yl)ethanamine |
InChI |
InChI=1S/C9H11N3/c10-5-4-7-2-1-3-8-9(7)12-6-11-8/h1-3,6H,4-5,10H2,(H,11,12) |
InChI Key |
PEDJZXHXBFJWRK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)NC=N2)CCN |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Elucidation Studies of 1h Benzimidazole 7 Ethanamine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, it is possible to map out the carbon-hydrogen framework and understand the chemical environment of each atom.
¹H NMR Spectroscopic Analysis of Ethanamine Side Chain and Benzimidazole (B57391) Ring Protons
The ¹H NMR spectrum of 1H-Benzimidazole-7-ethanamine is expected to display distinct signals corresponding to the protons of the benzimidazole ring system and the ethanamine side chain. The aromatic region would feature signals for the three protons on the benzene (B151609) portion of the benzimidazole core (H-4, H-5, and H-6). Due to the substitution at the 7-position, these protons would likely appear as a set of coupled multiplets. Typically, benzimidazole protons resonate in the range of δ 7.0–8.5 ppm. The proton at C2 of the imidazole (B134444) ring usually appears as a singlet further downfield. rsc.org
The ethanamine side chain introduces two methylene (B1212753) groups (-CH₂-CH₂-NH₂). These would present as two distinct signals, likely triplets, due to coupling with each other. The methylene group adjacent to the aromatic ring would be expected to resonate at a slightly different chemical shift than the one adjacent to the amino group. The protons of the primary amine (-NH₂) may appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent, concentration, and temperature, due to proton exchange and hydrogen bonding.
Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Imidazole N-H | ~12.0 - 12.5 | Broad Singlet |
| Benzimidazole C2-H | ~8.1 | Singlet |
| Aromatic Protons (H-4, H-5, H-6) | ~7.1 - 7.6 | Multiplets |
| Methylene (-CH₂-Ar) | ~2.9 - 3.1 | Triplet |
| Methylene (-CH₂-NH₂) | ~2.7 - 2.9 | Triplet |
| Amine (-NH₂) | Variable | Broad Singlet |
Note: Predicted values are based on data for analogous benzimidazole and ethylamine (B1201723) structures. Actual experimental values may vary.
¹³C NMR Spectroscopy for Carbon Skeleton Elucidation and Substituent Effects
The ¹³C NMR spectrum provides a detailed map of the carbon framework of the molecule. For this compound, a total of nine distinct carbon signals are expected, corresponding to the seven carbons of the benzimidazole core and the two carbons of the ethanamine side chain.
The chemical shifts of the benzimidazole carbons are influenced by the electronic effects of the fused ring system and the substituents. The C2 carbon of the imidazole ring typically appears significantly downfield, often above δ 140 ppm. beilstein-journals.org The carbons of the benzene ring (C4, C5, C6, C7) and the bridgehead carbons (C3a, C7a) usually resonate between δ 110 and 145 ppm. rsc.orgmdpi.com The attachment of the ethanamine group at the C7 position will induce substituent effects, causing shifts in the signals of nearby carbons, particularly C7, C6, and C7a, compared to the unsubstituted benzimidazole. The two aliphatic carbons of the ethanamine side chain would appear in the upfield region of the spectrum, typically between δ 20 and 50 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| C2 | ~142 |
| C7a | ~140 |
| C3a | ~135 |
| C4, C5, C6, C7 | ~110 - 130 |
| Methylene (-CH₂-Ar) | ~35 |
| Methylene (-CH₂-NH₂) | ~40 |
Note: Predicted values are based on data for analogous benzimidazole structures and known substituent effects. rsc.orgbeilstein-journals.orgmdpi.com
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy
Characterization of N-H, C=C, and C=N Stretching Vibrations within the Benzimidazole Core
The vibrational spectrum of this compound is dominated by characteristic absorptions from the benzimidazole core.
N-H Stretching: A key feature in the IR spectrum is the N-H stretching vibration of the imidazole ring, which typically appears as a broad band in the 3200-3400 cm⁻¹ region due to intermolecular hydrogen bonding. vulcanchem.comdergipark.org.tr
C=C and C=N Stretching: The aromatic C=C and the C=N stretching vibrations of the imidazole ring give rise to a series of sharp to medium intensity bands in the 1400-1650 cm⁻¹ region. dergipark.org.trmdpi.com These bands are characteristic of the benzimidazole scaffold.
Table 3: Characteristic Vibrational Frequencies for the Benzimidazole Core
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (Imidazole) | 3200 - 3400 | Medium-Broad |
| Aromatic C-H Stretch | 3000 - 3100 | Medium-Sharp |
| C=C Aromatic Ring Stretch | 1500 - 1600 | Medium-Strong |
| C=N Imidazole Ring Stretch | 1400 - 1500 | Medium-Strong |
Source: Data compiled from studies on various benzimidazole derivatives. dergipark.org.trmdpi.com
Analysis of Ethanamine Chain Vibrational Modes and Hydrogen Bonding
The ethanamine side chain contributes its own set of vibrational modes.
N-H Stretching (Amine): The primary amine group (-NH₂) will exhibit symmetric and asymmetric N-H stretching vibrations, typically appearing as two distinct bands in the 3300-3500 cm⁻¹ region. These can sometimes overlap with the imidazole N-H stretch.
Aliphatic C-H Stretching: The C-H stretching vibrations of the two methylene groups are expected in the 2850-2960 cm⁻¹ range.
N-H Bending: The N-H bending (scissoring) vibration of the primary amine usually appears as a medium to strong band around 1590-1650 cm⁻¹, potentially overlapping with the aromatic ring stretches.
Hydrogen Bonding: The presence of both imidazole and amine N-H groups allows for extensive intermolecular hydrogen bonding. This is often observed in the IR spectrum as a broadening of the N-H stretching bands and a shift to lower wavenumbers (red shift), indicating a weakening of the N-H bonds. dergipark.org.tr
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. The benzimidazole system constitutes the primary chromophore in the molecule. Unsubstituted benzimidazole typically exhibits two main absorption bands in its UV spectrum, which are attributed to π→π* electronic transitions within the aromatic system. researchgate.netnist.gov These are often observed around 245 nm and 275-285 nm. mdpi.com
The ethanamine group attached to the benzene ring acts as an auxochrome. Its non-bonding electrons on the nitrogen atom can interact with the π-system of the benzimidazole chromophore. This interaction is expected to cause a slight bathochromic (red) shift and possibly a hyperchromic (increase in intensity) effect on the absorption maxima compared to the parent benzimidazole.
Table 4: Typical UV-Vis Absorption Maxima (λ_max) for the Benzimidazole Chromophore
| Transition Type | Approximate λ_max (in Methanol) |
|---|---|
| π→π* | ~245 nm |
| π→π* | ~275 - 285 nm |
Source: Data based on the parent 1H-Benzimidazole compound. mdpi.comnist.gov The ethanamine substituent may cause slight shifts.
Investigation of π→π Transitions in the Benzimidazole Chromophore*
The electronic absorption spectra of benzimidazole derivatives are characterized by transitions within the aromatic system. The benzimidazole core acts as a chromophore, exhibiting characteristic absorption bands in the ultraviolet (UV) region, which are primarily assigned to π→π* and n→π* electronic transitions. rsc.orgresearchgate.net
The π→π* transitions arise from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the fused benzene and imidazole rings. In the parent 1H-benzimidazole, these transitions result in strong absorption bands. rsc.orgfrontiersin.org For substituted benzimidazoles, the position and intensity of these bands can be influenced by the nature and position of the substituent. The ethanamine group at the 7-position of the 1H-benzimidazole core is expected to act as an auxochrome, which can modify the absorption characteristics of the chromophore.
Studies on related benzimidazole compounds provide a framework for understanding these transitions. For instance, various benzimidazole derivatives show strong absorption bands attributed to π→π* transitions at wavelengths typically ranging from 260 nm to 330 nm. rsc.orgfrontiersin.orgekb.eg A study on N-Butyl-1H-benzimidazole identified an experimental absorption peak at 248 nm. semanticscholar.org Another analysis of benzimidazole-based Schiff base complexes noted π→π* transitions between 302 nm and 331 nm. ekb.eg The presence of an amino group can lead to intramolecular charge transfer, which may shift the absorption bands. frontiersin.org
Table 1: Typical UV Absorption Maxima for Benzimidazole Derivatives
| Compound Type | Typical λmax (nm) for π→π* | Reference |
|---|---|---|
| General Benzimidazole Derivatives | 260 - 330 | rsc.orgfrontiersin.orgekb.eg |
| Benzimidazole-based Schiff Bases | 302 - 331 | ekb.eg |
| N-Butyl-1H-benzimidazole | 248 | semanticscholar.org |
| Benzimidazole-Pyridine Ligand | 319 | frontiersin.org |
Solvent Effects on Electronic Absorption and Emission Spectra
The electronic absorption and emission spectra of this compound are subject to influence by the surrounding solvent environment, a phenomenon known as solvatochromism. The polarity of the solvent can alter the energy levels of the ground and excited states of the molecule, leading to shifts in the absorption and emission maxima (λmax). researchgate.net
The benzimidazole moiety and the ethanamine side chain possess functional groups capable of engaging in hydrogen bonding and dipole-dipole interactions with solvent molecules.
π→π Transitions:* In the case of π→π* transitions, an increase in solvent polarity generally causes a bathochromic (red) shift, moving the absorption to a longer wavelength. This is because the excited state is often more polar than the ground state and is thus stabilized to a greater extent by polar solvents.
n→π Transitions:* Conversely, for n→π* transitions, which involve non-bonding electrons on the nitrogen atoms, an increase in solvent polarity typically results in a hypsochromic (blue) shift to a shorter wavelength. This occurs because the non-bonding electrons in the ground state can form hydrogen bonds with protic solvents, lowering the energy of the ground state more significantly than that of the excited state. rsc.org
Studies on the parent 1H-benzimidazole in acetonitrile (B52724) have documented its absorption and fluorescence spectra. researchgate.net Furthermore, research on other benzimidazole derivatives has shown that their absorption and fluorescence maxima exhibit a strong dependence on solvent polarity. researchgate.net The use of specific solvents like HMPA-d18 has also been shown to slow prototropic exchange, which can affect spectral characteristics. beilstein-journals.org For this compound, moving from a nonpolar solvent like hexane (B92381) to a polar protic solvent like ethanol (B145695) would be expected to produce noticeable shifts in its spectral bands.
Table 2: Expected Solvent Effects on Spectral Transitions of this compound
| Transition Type | Solvent Polarity Change | Expected Shift | Wavelength Change |
|---|---|---|---|
| π→π* | Nonpolar → Polar | Bathochromic (Red Shift) | Increase |
| n→π* | Nonpolar → Polar Protic | Hypsochromic (Blue Shift) | Decrease |
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is an essential analytical technique for confirming the molecular weight of this compound and elucidating its structure through fragmentation analysis. The molecular formula of the compound is C₉H₁₁N₃, which corresponds to a monoisotopic mass of approximately 161.0953 Da.
In an electron ionization (EI) mass spectrum, the compound is expected to show a distinct molecular ion peak (M⁺•) at an m/z (mass-to-charge ratio) of 161. This peak confirms the molecular weight of the compound. scielo.org.mxnist.gov
The fragmentation pattern provides valuable structural information. The structure of this compound suggests several predictable fragmentation pathways:
Alpha-Cleavage: The most common fragmentation for amines is the cleavage of the carbon-carbon bond adjacent (alpha) to the nitrogen atom. For this compound, this involves the cleavage between the methylene group (-CH₂-) and the benzimidazole ring. This would result in the formation of a stable benzyl-type cation at m/z 131 and the loss of a neutral CH₂NH₂ radical.
Loss of Ethylamine Side Chain: A related fragmentation involves the cleavage of the bond connecting the ethanamine side chain to the benzimidazole ring, leading to a fragment corresponding to the benzimidazole ring itself or related structures.
Fragmentation of the Side Chain: The ethanamine side chain can fragment, for instance, leading to the formation of an iminium ion [CH₂=NH₂]⁺ at m/z 30. This is a characteristic fragment for primary ethylamines.
Ring Fragmentation: The benzimidazole ring system itself can undergo fragmentation, although this typically requires higher energy and results in more complex patterns.
Analysis of similar benzimidazole derivatives supports these predictions. For example, the mass spectra of related compounds consistently show the molecular ion peak and fragments resulting from the cleavage of side chains. derpharmachemica.comwho.intresearchgate.net
Table 3: Predicted Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment Ion | Formula of Ion | Fragmentation Pathway |
|---|---|---|---|
| 161 | [M]⁺• (Molecular Ion) | [C₉H₁₁N₃]⁺• | Ionization of the parent molecule |
| 131 | [M - CH₂NH₂]⁺ | [C₈H₇N₂]⁺ | Alpha-cleavage with loss of aminomethyl radical |
| 130 | [M - CH₃NH₂]⁺• | [C₈H₆N₂]⁺• | Rearrangement and loss of methylamine |
| 118 | [C₇H₆N₂]⁺• | [C₇H₆N₂]⁺• | Loss of the entire C₂H₅N side chain with H transfer |
| 30 | [CH₂NH₂]⁺ | [CH₄N]⁺ | Alpha-cleavage, formation of iminium ion |
Theoretical and Computational Investigations of 1h Benzimidazole 7 Ethanamine
Quantum Chemical Calculations and Molecular Geometry Optimization
Quantum chemical calculations are fundamental in understanding the geometric and electronic properties of molecular structures. For N-Butyl-1H-benzimidazole, these computations have been performed to predict its three-dimensional structure and stability.
Density Functional Theory (DFT) Applications for Ground State Geometries
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It has been successfully applied to determine the optimized molecular parameters and ground state geometry of N-Butyl-1H-benzimidazole. nih.gov Studies have shown that the presence of a butyl substituent at the N-position does not significantly alter the core conjugation and structural organization of the benzimidazole (B57391) ring system. nih.gov The introduction of the alkyl group has minimal effect on the C-N bond lengths and the C-N-C and N-C-N angles within the benzimidazole core when compared to the parent molecule. nih.gov
Comparative Analysis of Different Functionals and Basis Sets (e.g., B3LYP, APFD, CAM-B3LYP, PBE0)
The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. For benzimidazole derivatives, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is commonly employed and has shown excellent agreement with experimental data. nih.govanjs.edu.iq
For N-Butyl-1H-benzimidazole, molecular parameters were optimized using the DFT/B3LYP method combined with the 6-311++G(d,p) basis set, which was found to provide results that concur well with experimental findings. nih.gov Other studies on different benzimidazole derivatives have also utilized the B3LYP functional with basis sets such as 6-311G++(d,p), 6-311G, and 6-31G**, indicating its robustness for this class of compounds. researchgate.netresearchgate.netdergipark.org.tr While other functionals like M06 have been used for specific properties like photophysics, B3LYP remains a standard for ground-state geometry and electronic structure analysis. nih.gov
Electronic Structure and Reactivity Descriptors
The electronic properties of a molecule are crucial for understanding its reactivity, stability, and potential applications. Various descriptors derived from quantum chemical calculations help to elucidate these characteristics.
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gap Determination
Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding chemical reactivity. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. dergipark.org.tr The energy difference between them, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability and reactivity. researchgate.netdergipark.org.tr A smaller energy gap suggests higher chemical reactivity and lower kinetic stability. lupinepublishers.com
For N-Butyl-1H-benzimidazole, the HOMO-LUMO analysis was performed as part of its characterization. nih.gov In related benzimidazole derivatives, the LUMO is often localized on the benzimidazole and adjacent phenyl rings, while the HOMO is primarily centered on the benzimidazole ring itself. dergipark.org.tr
Table 1: Frontier Molecular Orbital Energies and Related Parameters for a Benzimidazole Derivative Note: Data presented is for a representative benzimidazole derivative calculated at the B3LYP/6-311G(d,p) level, as specific values for N-Butyl-1H-benzimidazole were not numerically detailed in the source.
| Parameter | Value (eV) |
| EHOMO | -5.886 |
| ELUMO | -1.137 |
| Energy Gap (ΔE) | 4.749 |
| Ionization Potential (I = -EHOMO) | 5.886 |
| Electron Affinity (A = -ELUMO) | 1.137 |
| Hardness (η = (I-A)/2) | 2.3745 |
| Softness (S = 1/2η) | 0.210 |
| Electronegativity (χ = (I+A)/2) | 3.5115 |
| Electrophilicity Index (ω = χ²/2η) | 2.593 |
This interactive table is based on data reported for a substituted benzimidazole derivative to illustrate typical values. dergipark.org.tr
Molecular Electrostatic Potential (MEP) and Fukui Functions for Electrophilic/Nucleophilic Sites
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting sites for electrophilic and nucleophilic attack. lupinepublishers.com On an MEP map, regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and are favorable for nucleophilic attack. dergipark.org.trlupinepublishers.com For benzimidazole derivatives, the red regions are generally localized on the nitrogen atoms of the imidazole (B134444) ring, indicating these are the primary sites for electrophilic interaction. dergipark.org.tr
Fukui functions are also used to determine local reactivity, identifying the most electrophilic and nucleophilic sites within a molecule with greater precision. nih.gov These calculations have been applied to characterize the reactive sites of N-Butyl-1H-benzimidazole. nih.gov
Mulliken Atomic Charges and Non-Covalent Interaction (NCI) Analysis (e.g., AIM, RDG, ELF, LOL)
Mulliken atomic charge analysis provides insight into the charge distribution among the atoms in a molecule. nih.gov This information helps in understanding the electrostatic interactions within the molecule and with other molecules. For substituted benzimidazoles, the charge on the nitrogen atoms is influenced by the nature of the substituents on other parts of the molecule. sci-hub.box
Non-Covalent Interaction (NCI) analysis is crucial for understanding the forces that govern molecular assembly and conformation, such as hydrogen bonds and van der Waals interactions. tandfonline.com Several topological methods are used for this analysis:
Atoms in Molecules (AIM): Analyzes the electron density to define atomic basins and bond paths.
Reduced Density Gradient (RDG): Identifies and visualizes non-covalent interactions based on the electron density and its gradient. tandfonline.com
Electron Localization Function (ELF) and Localization-of-Orbital Locator (LOL): These methods reveal the regions of electron pair localization, confirming the presence of bonding and non-bonding electrons. nih.gov
For N-Butyl-1H-benzimidazole, AIM, RDG, ELF, and LOL analyses have been performed to comprehensively study the non-covalent interactions within the molecule. nih.gov
Photophysical Properties and Electronic Excitation Mechanisms
The photophysical characteristics of benzimidazole derivatives are of significant interest due to their applications in fluorescent probes and materials science. researchgate.netresearchgate.net Computational chemistry provides powerful tools to understand the electronic transitions and excited-state dynamics that govern these properties. For 1H-Benzimidazole-7-ethanamine, theoretical studies are crucial for elucidating the nature of its absorption and emission spectra, which are dictated by the interplay of electronic excitations within the benzimidazole core and the influence of the ethanamine substituent.
Upon absorption of light, molecules like this compound transition to an electronically excited state. The nature of this state can be described as a Local Excitation (LE), which is largely confined to the π-system of the benzimidazole ring, or as a Charge-Transfer (CT) state, where electron density moves from one part of the molecule to another.
In many donor-acceptor (D-A) substituted benzimidazoles, electronic excitation leads to an intramolecular charge transfer (ICT) process. nih.gov For this compound, the benzimidazole moiety can act as an acceptor, while the ethanamine group at the 7-position can serve as an electron-donating group. Excitation can promote an electron from the highest occupied molecular orbital (HOMO), often localized on the donor and the phenyl part of the benzimidazole, to the lowest unoccupied molecular orbital (LUMO), typically centered on the imidazole part of the core. This redistribution of electron density is characteristic of a CT state. nih.gov
Some advanced benzimidazole-based fluorophores are designed to have a Hybridized Local and Charge-Transfer (HLCT) excited state. semanticscholar.org This state mixes the characteristics of both LE and CT states, which can lead to highly efficient fluorescence. semanticscholar.org In such systems, the initial excitation is often to a locally excited state (π-π* transition), which then evolves into a state with significant CT character. semanticscholar.org The degree of CT character is highly dependent on the molecular geometry and the surrounding environment. For instance, in certain aminophenyl benzimidazoles, excitation can lead to a twisted intramolecular charge transfer (TICT) state, where rotation around a single bond results in a highly polar, non-emissive state in polar solvents, effectively quenching fluorescence. nih.govnih.gov Computational studies on this compound would be essential to predict whether such TICT states are energetically accessible and how they might influence its fluorescence quantum yield.
Table 1: Theoretical Analysis of Excited State Characteristics in Benzimidazole Derivatives
| Feature | Description | Relevance to this compound |
| Local Excitation (LE) | An electronic transition where the excitation is confined to a specific chromophore, such as the π-system of the benzimidazole ring. | The primary absorption bands in the UV spectrum are expected to correspond to π-π* LE states of the benzimidazole core. semanticscholar.org |
| Charge-Transfer (CT) | An electronic transition involving the displacement of an electron from a donor part of the molecule (ethanamine) to an acceptor part (benzimidazole). | The ethanamine substituent likely introduces CT character into the excited states, potentially leading to a red-shift in emission and solvent-dependent photophysics. |
| Hybridized (HLCT) State | An excited state that possesses a mixture of both LE and CT character. | Theoretical calculations could determine if this compound has accessible HLCT states, which are often associated with high emission efficiency. semanticscholar.org |
| Twisted ICT (TICT) State | A non-planar CT state formed by intramolecular rotation in the excited state, which often provides a non-radiative decay pathway. | The conformational flexibility of the ethanamine side chain could potentially lead to the formation of TICT states, particularly in polar solvents, which could quench fluorescence. nih.gov |
The photophysical properties of molecules are often highly sensitive to their environment, particularly the polarity of the solvent. Theoretical solvation models are employed to simulate these effects and predict spectroscopic shifts. The Polarizable Continuum Model (PCM), and its variants like the Integral Equation Formalism of PCM (IEPCM), are widely used for this purpose in studies of benzimidazole derivatives. researchgate.net
These models treat the solvent as a continuous dielectric medium that polarizes in response to the solute's charge distribution. This approach allows for the calculation of absorption and emission energies in different solvents, providing insight into solvatochromism—the change in color (and hence absorption/emission wavelength) with solvent polarity.
For this compound, an excited state with significant charge-transfer character would be stabilized to a greater extent than the ground state by polar solvents. This differential stabilization would lead to a red-shift (bathochromic shift) in the fluorescence emission spectrum as solvent polarity increases. Time-Dependent Density Functional Theory (TD-DFT) calculations combined with a PCM can accurately predict these trends. For example, a theoretical study on 1H-benzimidazole and its derivatives investigated the effects of ethanol (B145695), 1,4-dioxane, acetonitrile (B52724), and water on their electronic properties using the IEPCM framework. researchgate.net Such calculations for this compound would be invaluable for interpreting experimental spectroscopic data and understanding its excited-state dipole moment.
Table 2: Predicted Solvatochromic Effects on this compound Emission
| Solvent | Dielectric Constant (ε) | Expected Emission Maximum (λ_em) | Rationale |
| 1,4-Dioxane | ~2.2 | Shorter Wavelength (Blue-shifted) | Low polarity provides minimal stabilization of the CT excited state. |
| Ethanol | ~24.5 | Intermediate Wavelength | Moderate polarity leads to significant stabilization of the CT state. |
| Acetonitrile | ~37.5 | Longer Wavelength | High polarity further stabilizes the polar excited state. |
| Water | ~80.1 | Longest Wavelength (Red-shifted) | Very high polarity provides maximum stabilization for the CT excited state, leading to the largest red-shift. researchgate.net |
Molecular Docking and Protein-Ligand Interaction Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). researchgate.net This method is instrumental in drug discovery and molecular biology for understanding the structural basis of molecular recognition. For benzimidazole derivatives, which are known to interact with a wide range of biological targets, docking studies provide critical insights into their mechanism of action. nih.govscispace.comnih.gov
In silico docking simulations can predict the binding affinity of this compound to a specific protein target. The affinity is typically reported as a docking score or an estimated binding energy (e.g., in kcal/mol), where a more negative value indicates a more favorable interaction. gjpb.denih.gov
The binding of benzimidazole scaffolds to protein targets is mediated by a combination of non-covalent interactions:
Hydrogen Bonds: The nitrogen atoms in the imidazole ring can act as hydrogen bond acceptors, while the N-H group can act as a hydrogen bond donor. These interactions are crucial for specificity and affinity. ukm.my
Hydrophobic Interactions: The fused benzene (B151609) ring provides a hydrophobic surface that can interact favorably with nonpolar residues in a protein's binding pocket. nih.gov
π-π Stacking: The aromatic benzimidazole ring can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp). gjpb.de
Docking studies on various benzimidazole derivatives have shown binding energies ranging from -7 to -9 kcal/mol with targets like beta-tubulin, cyclin-dependent kinases (CDKs), and EGFR. nih.govnih.govukm.my For this compound, the ethanamine side chain can form additional hydrogen bonds or ionic interactions with receptor residues, potentially enhancing binding affinity compared to the unsubstituted parent compound.
Table 3: Example Binding Interactions of Benzimidazole Scaffolds with Protein Targets
| Protein Target | PDB ID | Example Interacting Residues | Observed Binding Energy (kcal/mol) | Type of Interaction |
| Beta-Tubulin | 1SA0 | Cys, Arg, Phe, Tyr | -7.1 to -8.5 | Hydrogen bond, π-Alkyl, π-π stacking nih.gov |
| CDK-8 | 5FGK | Lys52, Tyr32, Val27, Ala100 | -7.4 to -9.6 | Hydrogen bond with N/O atoms of the ligand nih.gov |
| EGFR | Various | Met793 | -7.8 to -8.4 | Hydrogen bond, Hydrophobic interaction ukm.my |
| RSV Fusion Protein | Various | F140, F488 | Not specified | Hydrophobic contacts, π-π stacking nih.gov |
The biological activity of a flexible molecule like this compound is highly dependent on its three-dimensional conformation. The ethanamine side chain possesses rotatable bonds, allowing the molecule to adopt various shapes or conformers. Conformational analysis is the study of the energies of these different conformers and is a critical component of understanding the binding mode. researchgate.net
During molecular docking, the flexibility of the ligand is typically explored to find the conformation that best fits the receptor's binding site—the "bioactive conformation." This conformation may differ significantly from the molecule's lowest energy state in solution. nih.gov Computational methods can map the potential energy surface of the molecule as a function of its rotatable bonds, identifying low-energy conformers that are likely to be relevant for binding. researchgate.net
Characterizing the binding mode involves analyzing the specific orientation and conformation of the docked ligand within the protein's active site. This includes identifying all intermolecular interactions, such as the precise hydrogen bond network and hydrophobic contacts. researchgate.net For this compound, understanding the conformational preferences of the ethanamine tail is key to rationalizing its binding specificity and designing more potent derivatives. Molecular dynamics (MD) simulations can further refine the docked pose, providing a dynamic view of the protein-ligand complex and assessing the stability of the predicted binding mode over time. nih.gov
Mechanistic Insights into Biological Activities of 1h Benzimidazole 7 Ethanamine Derivatives in Vitro and Cellular Studies
Antimicrobial Activity Mechanisms
Benzimidazole (B57391) derivatives have been extensively studied for their potent antimicrobial effects, which are attributed to various mechanisms of action that disrupt essential cellular processes in bacteria, fungi, and viruses. nih.gov
The antibacterial action of benzimidazole derivatives is multifaceted, involving the inhibition of key enzymes and disruption of cellular integrity. A primary mechanism is the inhibition of bacterial DNA topoisomerases, such as DNA gyrase and topoisomerase I. These enzymes are crucial for managing DNA topology during replication, and their inhibition by bisbenzimidazole derivatives has been shown to be highly selective for bacterial enzymes over their mammalian counterparts, making them excellent candidates for antibacterial drug development. clemson.edu
Furthermore, some benzimidazole derivatives exert their bactericidal effect by affecting the metabolic activity of bacteria like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov For instance, the fluorinated benzimidazole derivative, TFBZ, has demonstrated significant inhibitory effects on the metabolic activity of MRSA, leading to bacterial cell death. nih.gov Structure-activity relationship (SAR) studies have indicated that modifications at various positions of the benzimidazole ring can enhance antibacterial efficacy against a broad spectrum of pathogens, including multidrug-resistant strains. researchgate.net
Table 1: Antibacterial Mechanisms of Benzimidazole Derivatives
| Mechanism | Target Organism(s) | Observed Effect | Reference(s) |
|---|---|---|---|
| Inhibition of DNA Topoisomerase I | E. coli | Inhibition of enzyme activity, leading to disruption of DNA replication. | clemson.edu |
| Reduction of Metabolic Activity | MRSA | Decreased survival rate of planktonic MRSA. | nih.gov |
| Disruption of Biofilm Formation | MRSA | Eradication of established biofilms. | nih.gov |
The antifungal activity of benzimidazole derivatives is well-documented, with several mechanisms contributing to their efficacy against a range of fungal pathogens, including Candida species and filamentous fungi like Aspergillus niger. nih.govresearchgate.net A key mechanism is the inhibition of ergosterol biosynthesis. nih.govresearchgate.net Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to increased membrane permeability and ultimately cell death. nih.govresearchgate.net
Another significant antifungal mechanism is the inhibition of β-tubulin polymerization, which disrupts the formation of microtubules. nih.govresearchgate.net This interference with the cytoskeleton affects cell division and other essential cellular processes in fungi. nih.govresearchgate.net Studies have shown that benzimidazole compounds like carbendazim and benomyl can significantly inhibit the polymerization of fungal tubulins. researchgate.net Additionally, some benzimidazole derivatives have been shown to induce the production of reactive oxygen species (ROS) in yeast cells, leading to oxidative stress and cellular damage. nih.gov The antifungal activity of these compounds is often dependent on the length of alkyl chains and other structural modifications. nih.gov
Table 2: Antifungal Mechanisms of Benzimidazole Derivatives
| Mechanism | Target Organism(s) | Observed Effect | Reference(s) |
|---|---|---|---|
| Inhibition of Ergosterol Biosynthesis | Fungi and protozoa | Disruption of cell membrane integrity. | nih.govresearchgate.net |
| Inhibition of β-Tubulin Polymerization | Fusarium graminearum | Interference with microtubule formation, disrupting cell division. | researchgate.net |
| Induction of Reactive Oxygen Species (ROS) | Yeast cells | Increased oxidative stress and cellular damage. | nih.gov |
Benzimidazole derivatives have demonstrated promising antiviral activity against a range of RNA and DNA viruses. nih.gov Their mechanisms of action can be virus-specific. For instance, certain 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles have shown potent activity against Respiratory Syncytial Virus (RSV), with some compounds exhibiting EC50 values in the nanomolar range. nih.gov The antiviral effect is often achieved by targeting viral enzymes or proteins essential for replication. While the precise antiviral mechanisms for many benzimidazole derivatives are still under investigation, their ability to interfere with viral life cycles makes them a promising area for antiviral drug discovery. nih.gov
Anticancer and Antiproliferative Mechanisms
The anticancer properties of benzimidazole derivatives are a significant area of research, with multiple mechanisms contributing to their ability to inhibit cancer cell growth and induce cell death. nih.govbiotech-asia.org These compounds can target various cellular pathways involved in cancer progression. biotech-asia.org
A prominent anticancer mechanism of benzimidazole derivatives is their ability to modulate the cell cycle and induce apoptosis (programmed cell death) in cancer cells. nih.govnih.govmdpi.com Several studies have shown that these compounds can cause cell cycle arrest at different phases, such as the G2/M phase, thereby preventing cancer cell proliferation. nih.govnih.gov For example, certain novel benzimidazole derivatives have been found to significantly increase the cell population in the G2/M phase. nih.gov
The induction of apoptosis is another critical mechanism. Benzimidazole derivatives can trigger apoptotic pathways in a concentration-dependent manner, leading to an increase in the percentage of late apoptotic cells. nih.gov This can be mediated through various signaling pathways, including the inhibition of oncogenic kinases like EGFR, which can suppress cell cycle progression and promote apoptosis. nih.govmdpi.com Some derivatives have been shown to activate caspase-3, a key executioner enzyme in the apoptotic cascade. mdpi.com
Table 3: Cell Cycle Modulation and Apoptosis Induction by Benzimidazole Derivatives
| Compound/Derivative | Cancer Cell Line(s) | Mechanism | Observed Effect | Reference(s) |
|---|---|---|---|---|
| Compound 5 (bromo-derivative) | MCF-7, DU-145, H69AR | G2/M cell cycle arrest | Increased cell population in G2/M phase, induction of late apoptosis. | nih.gov |
| Benzimidazole-based 1,3,4-oxadiazole derivatives (Compounds 10 and 13) | MDA-MB-231, SKOV3, A549 | EGFR kinase inhibition | Suppression of cell cycle progression and induction of apoptosis. | nih.govmdpi.com |
| 2XP | HL60 leukaemia cells | G2/M phase cell cycle arrest | Anti-proliferative capabilities and induction of apoptosis. | nih.gov |
Interference with microtubule dynamics is a well-established anticancer mechanism of many benzimidazole derivatives. biotech-asia.orgnih.govresearchgate.net Microtubules are essential components of the cytoskeleton involved in mitosis, and their disruption can lead to mitotic arrest and cell death. biotech-asia.org Benzimidazole compounds like nocodazole are known microtubule-destabilizing agents that bind to β-tubulin and inhibit its polymerization. biotech-asia.orgnih.govresearchgate.net
However, recent research has revealed that not all benzimidazole derivatives act as microtubule destabilizers. Some novel derivatives have been shown to exhibit anticancer activity by stabilizing the microtubule network, similar to the action of paclitaxel. nih.govresearchgate.net These compounds can inhibit cancer cell motility and migration by promoting microtubule polymerization. nih.govresearchgate.net For example, 1H-benzimidazol-2-yl hydrazones have been shown to elongate the nucleation phase and slow down tubulin polymerization. mdpi.comnih.gov Molecular docking studies have suggested that these compounds may bind to the colchicine binding site on tubulin. mdpi.comnih.gov
Table 4: Disruption of Microtubule Polymerization by Benzimidazole Derivatives
| Compound/Derivative | Mechanism | Observed Effect | Reference(s) |
|---|---|---|---|
| Nocodazole, Albendazole, Mebendazole | Microtubule-destabilizing agents | Inhibition of tubulin polymerization, leading to mitotic arrest. | biotech-asia.orgnih.gov |
| NI-11 and NI-18 | Microtubule-stabilizing agents | Promotion of microtubule polymerization, inhibition of cancer cell motility. | nih.govresearchgate.net |
| 1H-benzimidazol-2-yl hydrazones | Inhibition of tubulin polymerization | Elongation of the nucleation phase and slowing of tubulin polymerization. | mdpi.comnih.gov |
DNA Interaction and Topoisomerase Inhibition
Certain derivatives of 1H-benzimidazole have been identified as inhibitors of mammalian DNA topoisomerase I. nih.govnih.govrsc.org These enzymes are crucial for processes such as DNA replication, transcription, and recombination. The inhibition of topoisomerase I by these compounds can lead to the stabilization of the enzyme-DNA cleavage complex, resulting in DNA strand breaks and ultimately apoptosis. researchgate.net
In a study evaluating three 1H-benzimidazole derivatives, 5-methyl-4-(1H-benzimidazole-2-yl)phenol demonstrated notable inhibitory activity against mammalian type I DNA topoisomerase. nih.govnih.govrsc.org The inhibitory potential of these derivatives is often assessed using in vitro plasmid supercoil relaxation assays. nih.govnih.govrsc.org The mechanism of action for some benzimidazole derivatives involves acting as topoisomerase poisons, which stabilize the covalent complex between the enzyme and DNA, rather than inhibiting the catalytic activity of the enzyme directly. researchgate.net This leads to an accumulation of DNA breaks that can trigger cell death.
| Compound | Target Enzyme | Effect | Assay Used |
| 5-chloro-4-(1H-benzimidazole-2-yl)phenol | Mammalian DNA Topoisomerase I | Inhibition | Plasmid supercoil relaxation assay |
| 5-methyl-4-(1H-benzimidazole-2-yl)phenol | Mammalian DNA Topoisomerase I | Potent Inhibition | Plasmid supercoil relaxation assay |
| 4-(1H-benzimidazole-2-yl)phenol | Mammalian DNA Topoisomerase I | Inhibition at high concentrations | Plasmid supercoil relaxation assay |
Antiangiogenesis and Inhibition of Glucose Transport
Antiangiogenesis:
Several benzimidazole derivatives have demonstrated anti-angiogenic properties by inhibiting key processes in the formation of new blood vessels. nih.govnih.gov Angiogenesis is a critical process for tumor growth and metastasis, making its inhibition a key strategy in cancer therapy. Studies have shown that certain benzimidazole compounds can suppress vascular endothelial growth factor (VEGF)-induced proliferation, migration, and tube formation of endothelial cells. nih.gov For instance, the substituted 2-benzylbenzimidazole derivatives, 2-(3-methoxybenzyl)benzimidazole and 2-(4-methoxybenzyl)benzimidazole, have been shown to prevent the increase in VEGF levels in response to ischemia/reperfusion injury in rats. nih.gov Another novel 2-aminobenzimidazole derivative, MFB, has also been investigated for its anti-angiogenic mechanisms. nih.gov
Inhibition of Glucose Transport:
While the benzimidazole scaffold is a core component of various bioactive molecules, specific research on the direct inhibition of glucose transporters (GLUTs) by 1H-Benzimidazole-7-ethanamine derivatives is not extensively documented in the provided search results. The inhibition of glucose uptake is a recognized anticancer strategy, as cancer cells often exhibit increased glucose metabolism. nih.govmdpi.com Various classes of compounds are known to inhibit GLUTs, but specific data linking this compound derivatives to this mechanism of action is limited.
Specific Protein Target Modulation (e.g., Galectin-1 inhibition)
Galectin-1 (Gal-1), a β-galactoside-binding protein, is overexpressed in various cancers and plays a role in tumor progression, angiogenesis, and immune evasion. nih.govresearchgate.net Non-carbohydrate small molecule inhibitors of Gal-1 are being explored as potential anticancer agents. A series of 1-benzyl-1H-benzimidazole derivatives have been designed and shown to exhibit anticancer activity through the inhibition of Gal-1. nih.gov
The compound 4-(1-benzyl-5-chloro-1H-benzo[d]imidazol-2-yl)-N-(4-hydroxyphenyl) benzamide was identified as a potent inhibitor with an IC50 of 7.01 ± 0.20 µM in MCF-7 cells. nih.gov Its mechanism involves inducing apoptosis, which is supported by observed morphological changes in cells and a dose-dependent increase in mitochondrial membrane potential and reactive oxygen species (ROS) levels. nih.gov Binding affinity studies have confirmed the interaction between these benzimidazole derivatives and Gal-1. nih.gov Another benzimidazole derivative, LLS2, was identified from a combinatorial library and shown to target Gal-1, inducing apoptosis and inhibiting cell proliferation. nih.gov
| Compound | Target | Effect | Binding Affinity (Ka) |
| 4-(1-benzyl-5-chloro-1H-benzo[d]imidazol-2-yl)-N-(4-hydroxyphenyl) benzamide | Galectin-1 | Inhibition, Apoptosis Induction | 1.2 × 10⁴ M⁻¹ |
| LLS2 | Galectin-1 | Inhibition, Apoptosis Induction | Not specified |
Role of Reactive Oxygen Species (ROS) in Mediating Cellular Effects
Reactive oxygen species (ROS) are chemically reactive species containing oxygen. They are natural byproducts of cellular metabolism and at low concentrations, act as signaling molecules. However, at higher concentrations, they can cause cellular damage. Some 1H-benzimidazole derivatives have been shown to exert their cellular effects by modulating ROS levels.
For example, the anticancer activity of certain 1-benzyl-1H-benzimidazole derivatives that target Galectin-1 is associated with a dose-dependent increase in ROS levels, leading to apoptosis. nih.gov Similarly, substituted 2-benzylbenzimidazole derivatives have been observed to have pro-oxidative effects, resulting in oxidative stress which contributes to their apoptotic and anti-angiogenic activities. nih.gov
Anti-inflammatory and Analgesic Mechanisms
Benzimidazole derivatives are recognized for their anti-inflammatory and analgesic properties. mdpi.com Their mechanisms of action often involve the inhibition of key enzymes and mediators in the inflammatory pathway.
These compounds have been shown to target cyclooxygenase (COX) enzymes, which are central to the synthesis of prostaglandins involved in inflammation and pain. Molecular docking studies have explored the interactions of benzimidazole derivatives with COX enzymes. Beyond COX inhibition, these derivatives may also exert their effects by modulating other targets such as aldose reductase, AIKRC, and phospholipase A2. Certain benzimidazole derivatives have demonstrated the ability to attenuate neuro-inflammation, for instance, by reducing the upregulation of TNF-α in the spinal cord. mdpi.com
Anthelmintic and Antiprotozoal Mechanisms (e.g., Tubulin Polymerization Inhibition)
The anthelmintic and antiprotozoal activities of benzimidazole derivatives are well-established. rsc.org A primary mechanism underlying these activities is the inhibition of tubulin polymerization. Tubulin is a crucial component of the cytoskeleton in eukaryotic cells, and its polymerization into microtubules is essential for cell division, motility, and intracellular transport.
By binding to β-tubulin, benzimidazole derivatives disrupt the formation of microtubules in parasites, leading to impaired glucose uptake and subsequent cell death. The inhibitory effects of various benzimidazoles on tubulin polymerization have been quantified, with I50 values indicating their potency. For example, nocodazole, oxibendazole, parbendazole, mebendazole, and fenbendazole have shown significant inhibitory activity against bovine brain tubulin polymerization.
| Compound | Target | Effect | I50 Value (µM) |
| Nocodazole | Tubulin | Polymerization Inhibition | 1.97 |
| Oxibendazole | Tubulin | Polymerization Inhibition | 2.50 |
| Parbendazole | Tubulin | Polymerization Inhibition | 3.16 |
| Mebendazole | Tubulin | Polymerization Inhibition | 3.98 |
| Fenbendazole | Tubulin | Polymerization Inhibition | 6.32 |
Interaction with Other Biological Targets (e.g., Human Carbonic Anhydrase Isoforms, Enzymes, Receptors)
The therapeutic potential of 1H-benzimidazole derivatives extends to their interaction with a variety of other biological targets, including several isoforms of human carbonic anhydrase (hCA). Carbonic anhydrases are metalloenzymes that play critical roles in numerous physiological processes.
Certain benzimidazole derivatives have been investigated as inhibitors of various hCA isoforms, including hCA I, II, IX, and XII. Some compounds have shown promising inhibitory action at nanomolar levels with selectivity for specific isoforms. For instance, some hydrazonobenzenesulfonamides incorporating a benzimidazole scaffold have demonstrated potent and selective inhibition of hCA II, IX, and XII.
Beyond carbonic anhydrases, benzimidazole derivatives have been evaluated for their inhibitory activity against other enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant targets in Alzheimer's disease.
Structure Activity Relationship Sar Studies of 1h Benzimidazole 7 Ethanamine Analogues
Influence of Substituents at Benzimidazole (B57391) Core Positions (1, 2, 5/6, 7) on Biological Activity
The biological profile of benzimidazole analogues is highly dependent on the nature and position of substituents on the bicyclic core. nih.gov Modifications at all positions—the nitrogen atoms at positions 1 and 3, and the carbon atoms at positions 2, 4, 5, 6, and 7—have been explored to modulate activity.
Position 7: The 7-position is a key site for modification that can significantly impact biological activity. Studies on dimeric amidobenzimidazole (diABZI) variants, which are STING (stimulator of interferon genes) agonists, have shown that the 7-position is exposed from the binding pocket, providing an ideal site for covalent ligation to other molecules without disrupting target engagement. acs.org Research on 7-hydroxy benzimidazole analogues has led to the development of novel glycogen (B147801) synthase kinase 3β (GSK3β) inhibitors. nih.gov Furthermore, the synthesis of compounds with bulky substituents at the sterically hindered 7-position has been shown to be feasible. beilstein-journals.org Antiviral activity has also been associated with substitutions at this position, such as in 7-(arylamidoalkyl)-isoquinolinyl-[1,5-c]-benzimidazoles and 7-(4-benzimidazole-butoxy)-coumarin. arabjchem.orgsrrjournals.com
Position 1: Substitution at the N1 position with various heterocyclic groups can yield effective anti-inflammatory effects. nih.gov For instance, replacing an amino group with a methylene (B1212753) group at C2 significantly reduced anti-inflammatory activity, while a bulkier aromatic substitution at the N1 position was also found to be unfavorable for this specific activity. nih.gov
Position 2: The C2 position is one of the most frequently modified sites. The introduction of 2-phenyl groups, for example, has been studied for cyclooxygenase (COX) and 5-lipoxygenase inhibition. nih.gov The nature of the substituent at C2 can be crucial; studies on 2-thiobenzimidazole analogues revealed that this position played a key role in enhancing antiviral potency. nih.gov However, in some contexts, such as certain anti-inflammatory agents, replacing an amino group with a methylene at C2 led to a significant reduction in activity, highlighting the importance of the specific functionality. nih.gov
Positions 5 and 6: The 5 and 6 positions of the benzene (B151609) ring are also critical for modulating activity. The introduction of electron-withdrawing groups at position 5 has been shown to increase antifungal activity against Candida albicans. esisresearch.org In the context of anti-inflammatory and CDK-inhibitory activities, substitutions at C5 play a crucial role, with a nitro group conferring potent activity while amino or methyl groups led to a complete loss of activity. mdpi.com For antiviral activity against HIV, modifications at both the 5th and 6th positions have been shown to be important. nih.gov
The ethanamine group at the 7-position is a significant structural feature that directly influences the pharmacological properties of the molecule, particularly its interaction with biological targets and its physicochemical characteristics. The nature of the substituent at this position can govern potency by affecting binding affinity and molecular hydrophilicity.
In a study of small molecule STING agonists, analogues were synthesized with different chemical substitutions at the 7-position of the benzimidazole core. A direct comparison revealed a clear trend related to the hydrophilicity of the substituent. The analogue with a primary amine at position 7 (diABZI-NH2) was the least potent, while the more hydrophobic Boc-protected amine was the most potent. acs.org This suggests that while the amino group provides a key interaction point or a site for further functionalization, its inherent hydrophilicity can be detrimental to the activity in certain target systems. The length and flexibility of the alkyl chain (ethane in this case) also play a role in positioning the terminal amine for optimal interaction with the target protein.
Table 1: Effect of Substituents at the 7-Position on STING Agonist Activity
| Compound | 7-Position Substituent | Potency (EC50) | Relative Hydrophilicity |
| diABZI-Boc | Boc-protected amine | 0.37 nM | Low |
| diABZI-OH | Hydroxyl | - | Moderate |
| diABZI-NH2 | Primary amine | 53 nM | High |
| Data sourced from studies on dimeric amidobenzimidazole (diABZI) analogues. acs.org |
The electronic properties of the benzimidazole ring can be fine-tuned by introducing electron-withdrawing groups (EWGs) or electron-donating groups (EDGs), which in turn affects the molecule's interaction with its biological target. Halogenation is a common strategy to modulate these properties.
Studies have shown that the presence of EWGs can significantly enhance biological activity. For instance, the antibacterial potency of certain benzimidazo-thiazole derivatives was enhanced by electron-withdrawing halogens, with dichloro-substituted compounds showing the highest efficacy. nih.gov Similarly, other research indicated that benzimidazoles with EWGs exhibited better antibacterial activity, whereas for antifungal activity, EDGs were more favorable. researchgate.net Specifically against C. albicans, EWGs at position 5 were found to increase activity. esisresearch.org
However, the effect of EWGs is context-dependent. In the development of omeprazole-like proton pump inhibitors, it was observed that substituents with strongly electron-withdrawing groups, such as a nitro (NO2) group, tended to produce compounds with low antisecretory effects. nih.gov Theoretical investigations into the photophysical properties of benzimidazoles have also shown that halogenation with fluorine, chlorine, or bromine influences the electronic environment of the core structure. nih.govmdpi.com
Table 2: Influence of Halogenation on Antibacterial Activity (MIC in µg/mL)
| Compound Scaffold | Substitution | S. aureus | B. subtilis | E. coli | K. pneumoniae |
| Benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide | H | 25 | 25 | 25 | 25 |
| " | 4-Cl | 12.5 | 12.5 | 25 | 25 |
| " | 4-F | 12.5 | 25 | 25 | 25 |
| " | 2,4-diCl | 6.25 | 6.25 | 12.5 | 12.5 |
| Data reflects the trend that increased halogenation with EWGs enhances antibacterial potency. nih.gov |
Incorporating larger alkyl, aryl, or heterocyclic moieties onto the benzimidazole scaffold is a widely used strategy to explore new binding interactions and improve pharmacological profiles.
Aryl Substitutions: The introduction of aryl groups, particularly at the C2 position, is a common modification. A series of 2-aryl substituted benzimidazoles were synthesized and showed that activity was dependent on the substitution pattern on the aryl ring itself. nih.gov For example, 2-(2,4-dichlorophenyl) substitution resulted in a highly potent antibacterial agent. nih.gov
Heterocyclic Substitutions: Attaching other heterocyclic rings to the benzimidazole core can lead to hybrid molecules with enhanced or novel activities. Studies have shown that substituting the C2 position with a pyrrole (B145914) moiety led to better antifouling activity compared to other heterocyclic systems. researchgate.net The anti-inflammatory profile of benzimidazoles has been successfully modulated by linking them to heterocycles such as isoxazole (B147169) and oxadiazole. nih.govmdpi.com
Alkyl Substitutions: The length and nature of alkyl chains can influence activity. For certain anti-inflammatory compounds, their activity was found to be inversely related to the length of the linker chain at the C2 position. mdpi.com In another context, 1-benzyl substitution was found to enhance activity, demonstrating the impact of a larger alkyl/aryl group at the nitrogen position. srrjournals.com
Electronic and Steric Effects Governing Pharmacological Activity
The pharmacological activity of 1H-Benzimidazole-7-ethanamine analogues is governed by a combination of electronic and steric factors. These properties dictate how the molecule fits into its target's binding site and the nature of the intermolecular forces that stabilize the ligand-receptor complex.
Electronic Effects: As discussed previously, the electronic nature of substituents significantly influences biological activity. The introduction of electron-withdrawing groups like halogens can enhance the acidity of the benzimidazole N-H group, potentially strengthening hydrogen bond donation. nih.gov The electron density distribution across the aromatic system, which is altered by substituents, affects π–π stacking and other non-covalent interactions. researchgate.net Computational analyses, such as Density Functional Theory (DFT), have confirmed that halogen substitutions enhance biological activity by leveraging their electron-withdrawing effects. nih.gov
Steric Effects: The size and shape of substituents (steric hindrance) are critical for ensuring a proper fit within a biological target's binding pocket. While bulky groups can sometimes lead to steric clashes that reduce or abolish activity, they can also be used to probe the size of the pocket and establish favorable van der Waals contacts. nih.gov Notably, synthetic feasibility studies have shown that substrates with substituents at the sterically hindered 7-position of the benzimidazole ring can successfully undergo reactions, indicating that this position is accessible for modification. beilstein-journals.org This suggests a degree of steric tolerance at and around the 7-position, making it a viable point for introducing diverse functional groups to optimize activity.
Hydrophobic Interactions in Structure-Activity Profiles
Hydrophobic interactions are a major driving force for ligand-protein binding and play a crucial role in the SAR of benzimidazole derivatives. The fused aromatic system of the benzimidazole core is inherently lipophilic and often anchors the molecule in hydrophobic pockets of target proteins. dovepress.com
The importance of hydrophobicity is clearly demonstrated by modifications at the 7-position. In a series of STING agonists, activity was found to decrease with increased hydrophilicity of the 7-position substituent. An analogue with a primary amine at this position was significantly less potent than a derivative with a more hydrophobic Boc-protected amine. acs.org This finding underscores that for this particular target, a more hydrophobic character at the 7-position is favorable for activity, likely by enhancing binding affinity within a nonpolar pocket or by improving membrane permeability to reach an intracellular target. The benzimidazole ring itself contributes to activity by inserting into hydrophobic cavities, a binding mode that contributes significant binding energy. dovepress.com
Stereochemical Considerations and Enantioselective Activity
Stereochemistry is a fundamental aspect of drug design, as enantiomers of a chiral drug can exhibit significantly different pharmacological activities, potencies, and toxicities. The introduction of a chiral center into analogues of this compound, for instance by substitution on the ethanamine side chain or by introducing a chiral substituent elsewhere on the scaffold, could lead to enantioselective activity.
While specific studies on the enantioselectivity of this compound analogues are not widely reported in the reviewed literature, the principle remains highly relevant. Research on related heterocyclic systems demonstrates the importance of stereochemistry. For example, in the synthesis of gliotoxin, which contains a complex heterocyclic core, stereodivergent routes were developed to produce the 7-(R) and 7-(S) enantiomers, highlighting the focus on controlling stereochemistry at the 7-position in related scaffolds. mdpi.com The differential interaction of enantiomers with chiral biological macromolecules like enzymes and receptors is a well-established principle. Therefore, the exploration of stereoisomers of substituted this compound derivatives represents a potential avenue for identifying more potent and selective therapeutic agents, and it remains an important area for future investigation.
Investigational Applications and Material Science Research Involving Benzimidazole 7 Ethanamine Analogues
Role in Drug Discovery and Lead Optimization Programs
The benzimidazole (B57391) nucleus is a privileged scaffold in medicinal chemistry due to its diverse biological activities. semanticscholar.org This structural motif is present in a wide array of therapeutic agents with applications ranging from anticancer to antiviral treatments. impactfactor.orgnih.gov The versatility of the benzimidazole ring allows for substitutions at various positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties during lead optimization. nih.govnih.gov
Researchers have synthesized and evaluated numerous benzimidazole derivatives, revealing their potential against a wide spectrum of diseases. Their efficacy often stems from the ability to interact with various biological targets like proteins and enzymes. nih.gov The development of new synthetic methodologies continues to expand the library of benzimidazole-based compounds, facilitating the exploration of their structure-activity relationships (SAR). nih.govbeilstein-journals.org
Key Therapeutic Areas for Benzimidazole Analogues:
| Therapeutic Area | Examples of Activity |
| Anticancer | Derivatives have shown potent activity against various cancer cell lines, such as breast cancer (MCF-7, MDA-MB-231) and colon cancer (HT-29). nih.govisca.in Some act as histone deacetylase (HDAC) or aromatase inhibitors. nih.gov |
| Antimicrobial | Broad-spectrum activity against bacteria and fungi. Some derivatives show high potency against Candida albicans, Bacillus subtilis, and Staphylococcus aureus. isca.inmdpi.com |
| Antiviral | Activity against a range of viruses, including HIV and respiratory syncytial virus (RSV). rsc.orgmdpi.com Marketed antiviral drugs like Enviradine contain the benzimidazole core. rsc.org |
| Antiparasitic | Widely used as anthelmintic agents to treat parasitic worm infestations. osu.eduresearchgate.net Albendazole and Flubendazole are common examples. nih.govnih.gov |
| Anti-inflammatory & Analgesic | Certain 2-substituted benzimidazole derivatives have demonstrated significant anti-inflammatory and analgesic properties. rsc.org |
| Antihypertensive & Antiulcer | The scaffold is found in antihypertensive drugs (e.g., calcium channel blockers) and antiulcer agents (e.g., proton pump inhibitors like Omeprazole). nih.govosu.edu |
Lead optimization efforts have focused on modifying the benzimidazole core to enhance potency and selectivity while improving pharmacokinetic profiles. For instance, the discovery of potent and selective PI3Kδ inhibitors involved extensive optimization of a benzimidazole bicycle, leading to compounds with good oral bioavailability and in vivo efficacy. nih.govresearchgate.net Computational methods are increasingly used to predict the drug-like properties of new analogues, accelerating the hit-to-lead process. mdpi.com
Potential in Agricultural Chemistry (e.g., as Insecticides and Fungicides)
Benzimidazole and its derivatives have a long-standing and significant role in agriculture, primarily as broad-spectrum systemic fungicides. mdpi.comfrac.info Compounds like Benomyl and Carbendazim were groundbreaking for their unique properties, including curative action that allowed for longer intervals between applications. nih.govfrac.info They are registered for use on more than 70 crops worldwide to control a wide variety of plant diseases caused by fungi. isnra.netfrac.info
The primary mechanism of action for benzimidazole fungicides is the inhibition of microtubule assembly. osu.edu They bind specifically to the β-tubulin protein in susceptible fungi, preventing its polymerization into microtubules. frac.info This disruption of the cytoskeleton interferes with essential cellular processes like cell division and intracellular transport, ultimately leading to fungal cell death. osu.edu
While highly effective, the widespread use of benzimidazoles has led to the development of resistance in many fungal populations, which is a significant concern in disease management. frac.infonih.gov Research continues to explore new derivatives and strategies, such as mixtures or alternations with other fungicides, to mitigate resistance. frac.info
In addition to their fungicidal properties, some novel benzimidazole derivatives have been synthesized and tested for insecticidal activity against pests like Plutella xylostella (diamondback moth) and Lipaphis erysimi (mustard aphid). nih.govnih.gov Although early studies showed lower activity compared to existing insecticides, this area remains a subject of ongoing research to develop new crop protection agents. nih.gov
Examples of Benzimidazole-Based Fungicides:
| Compound | Primary Use | Fungal Targets |
| Benomyl | Control of fungal diseases on fruits, vegetables, and cereals. mdpi.comfrac.info | Effective against fungi from Ascomycotina and Deuteromycotina subphyla. mdpi.com |
| Carbendazim (MBC) | Broad-spectrum fungicide for various crops. mdpi.comfrac.info | Similar spectrum to Benomyl. |
| Thiabendazole (B1682256) | Used for plant disease control and as a post-harvest fungicide. mdpi.comnih.gov | Controls a range of fungal pathogens. |
| Fuberidazole | Primarily used as a seed treatment. nih.govfrac.info | Protects seeds from fungal infections. |
Contributions to Polymer Science and Advanced Materials Research
Benzimidazole-containing polymers, particularly polybenzimidazoles (PBI), are a class of high-performance materials known for their exceptional thermal and chemical stability. wur.nlkaust.edu.sa These properties make them suitable for demanding applications in various fields. The rigid, aromatic backbone of PBI contributes to its high glass transition temperature (Tg) and mechanical strength. kaust.edu.sanih.gov
The synthesis of polymers containing benzimidazole moieties can be achieved through various methods, including N-C coupling reactions, which can produce high molecular weight linear polymers. nih.govacs.org These polymers are often soluble in organic solvents, allowing them to be cast into transparent and flexible films. nih.govacs.org The incorporation of benzimidazole units into other polymer structures, such as polyimides or poly(aryl ether)s, can significantly enhance their thermal properties. nih.govacs.org For example, adding even a small amount of a 2H-benzimidazol-2-one unit can substantially raise the Tg of a commercial poly(aryl ether). nih.govacs.org
Researchers are also exploring the development of novel benzimidazole-based polymers, such as self-immolative polymers (SIPs). These smart materials are designed to depolymerize in response to a specific stimulus, making them promising for applications like targeted drug delivery systems. scholaris.ca The multifunctional nature of the benzimidazole unit, including its pH sensitivity, is advantageous for creating such responsive materials. scholaris.ca
Properties and Applications of Benzimidazole-Containing Polymers:
| Polymer Type | Key Properties | Potential Applications |
| Polybenzimidazoles (PBI) | Excellent thermal stability (up to 500°C), high mechanical strength, chemical resistance. kaust.edu.sa | Membranes for gas separation, high-temperature protective fabrics, fuel cell components. wur.nlacs.org |
| Benzimidazole-Imide Copolymers | High glass transition temperatures (>400°C), improved optical transparency, lower water absorption compared to PBI. rsc.org | Advanced engineering plastics, materials for aerospace applications. |
| Benzimidazole-based SIPs | Stimuli-responsive depolymerization, potential for biocompatibility. scholaris.ca | Targeted drug delivery, sensor technology. scholaris.ca |
Environmental Science Applications (e.g., Dye Adsorption, Hydrogen Purification Membranes)
In environmental science, benzimidazole derivatives, particularly in their polymeric form, offer solutions for purification and separation processes. Polybenzimidazole (PBI)-based membranes have emerged as highly promising materials for hydrogen purification, a critical step in developing hydrogen as a clean energy source. acs.orgacs.org
Steam reforming, a primary method for hydrogen production, generates significant amounts of carbon dioxide (CO2). acs.org PBI membranes are well-suited for separating hydrogen (H2) from CO2 under the harsh, high-temperature conditions of this process, where many conventional polymer membranes would fail. kaust.edu.saacs.org These membranes exhibit excellent thermal and chemical stability, along with high intrinsic selectivity for H2 over CO2. wur.nlacs.org
To enhance the performance of PBI membranes, researchers are exploring various modifications:
Mixed Matrix Membranes: Incorporating nano-sized particles, such as zeolitic imidazolate frameworks (ZIFs), into the PBI matrix. This can overcome the relatively low gas permeability of pure PBI, resulting in membranes with both high permeability and selectivity. kaust.edu.sarsc.org
Polymer Blending: Blending PBI with more permeable polymers can effectively increase H2 permeability. acs.org
Structural Modification: Altering the polymer backbone or creating cross-linked structures can further tune the separation properties. acs.orgacs.org
Beyond gas separation, the unique chemical structure of benzimidazole derivatives suggests potential in other environmental applications. The aromatic and heterocyclic nature of the molecule allows for interactions that could be harnessed for the adsorption of pollutants. For instance, benzimidazole derivatives have been synthesized as dye mimics, indicating their ability to interact with colored compounds, which could be explored for the removal of dyes from industrial wastewater. researchgate.net
Electrochemical Biosensing Applications for Analytical Detection
The benzimidazole scaffold is also valuable in the field of analytical chemistry, particularly in the development of sensors. nih.gov Its ability to engage in hydrogen bonding, coordinate with metal ions, and participate in π-π stacking interactions makes it an excellent building block for creating receptors for various analytes. nih.gov
Benzimidazole derivatives have been incorporated into chemosensors and biosensors for the detection of ions and molecules. Their applications in fluorescence sensing are noteworthy, where changes in the fluorescence properties upon binding to a target analyte allow for sensitive detection. nih.gov
In the context of electrochemical biosensing, these compounds can be used to modify electrode surfaces. The nitrogen atoms in the imidazole (B134444) ring can coordinate with metal centers or interact with biological molecules, facilitating the detection of specific biological events or substances. The development of high-performance liquid chromatography (HPLC) methods for the detection and quantification of benzimidazole derivatives in various matrices, such as pharmaceutical formulations and biological samples, underscores their importance in analytical science. nih.govresearchgate.net These analytical methods are crucial for quality control and residue monitoring. mdpi.comresearchgate.net The unique electrochemical and optical properties of benzimidazole derivatives continue to be explored for creating novel and highly sensitive analytical detection systems. nih.gov
Advanced Research on Derivatives and Prodrug Strategies of 1h Benzimidazole 7 Ethanamine
Synthesis and Evaluation of Novel 1H-Benzimidazole-7-ethanamine Derivatives for Enhanced Bioactivity
The synthesis of novel derivatives of this compound is a key area of research aimed at discovering compounds with improved biological activity. While direct studies on this compound derivatives are not extensively documented in the provided search results, the general principles of benzimidazole (B57391) derivatization and evaluation can be applied. The primary goals of creating these derivatives are to enhance their potency, selectivity, and pharmacokinetic properties against various diseases.
A common synthetic strategy for producing benzimidazole derivatives is the Phillips procedure, which involves the condensation of o-phenylenediamines with aldehydes. nih.gov For this compound, this would involve modifying the ethanamine side chain or substituting other positions on the benzimidazole ring. Researchers have successfully synthesized a variety of 2,5-substituted benzimidazole derivatives and evaluated their antimicrobial properties. nih.gov For instance, derivatives of (S)-2-ethanaminebenzimidazole have shown notable antibacterial activity. nih.gov
The biological evaluation of these new compounds is crucial to determine their potential as therapeutic agents. A range of in vitro assays are employed to screen for various biological activities. For example, researchers have evaluated novel benzimidazole derivatives for their potential as antifungal agents, with some compounds showing significant inhibitory activity against fungal strains like Botrytis cinerea and Sclerotinia sclerotiorum. nih.gov In other studies, benzimidazole derivatives have been assessed for their efficacy as anticancer agents by testing their ability to inhibit human topoisomerase I, an enzyme crucial for DNA replication in cancer cells. nih.gov The cytotoxic effects of these compounds are often tested against a panel of human cancer cell lines. nih.govnih.gov
The following table summarizes the bioactivity of various benzimidazole derivatives, illustrating the potential for newly synthesized compounds based on the this compound scaffold.
| Compound ID | Target/Organism | Bioactivity (IC50/MIC) | Reference |
| 5-chloro-2-(2-hydroxyphenyl)-1H-benzimidazole | Topoisomerase I / HeLa, MCF7, A431 cells | Most profound inhibition and cytotoxicity | nih.gov |
| Compound 8a | Botrytis cinerea / Sclerotinia sclerotiorum | Equal to thiabendazole (B1682256) / Twice as active as thiabendazole | nih.gov |
| Compounds 1, 2, 19 | Various microbial species | Promising antimicrobial agents | nih.gov |
| Compounds 12, 21, 22, 29 | MCF7 breast cancer cell line | More potent than 5-fluorouracil | nih.gov |
| Compound 8e | Urease | IC50: 3.36 µM | nih.gov |
Design and Synthesis of Hybrid Molecules Incorporating the Benzimidazole-Ethanamine Scaffold
A promising strategy in drug discovery is the creation of hybrid molecules, which combine two or more pharmacophores to produce a single compound with multiple biological activities. nih.govrsc.org This approach can lead to drugs with improved efficacy, reduced side effects, and a lower likelihood of drug resistance. rsc.org The benzimidazole-ethanamine scaffold is an excellent candidate for incorporation into such hybrid molecules due to the inherent biological activities of the benzimidazole core. nih.govrsc.org
The design of these hybrid molecules often involves linking the benzimidazole-ethanamine scaffold to another bioactive moiety through a stable linker. For example, researchers have designed and synthesized hybrid molecules by integrating benzimidazoles with a phthalimide (B116566) subunit, a known pharmacophore for TNF-α inhibition, to create compounds with anti-inflammatory properties. nih.gov Another study focused on creating hybrids of benzimidazole and benzylidenebenzohydrazide to develop multi-kinase inhibitors for cancer therapy. nih.gov
The synthesis of these hybrid molecules typically involves multi-step chemical reactions. For instance, a series of benzimidazole-piperazine based derivatives were synthesized as potent urease inhibitors. nih.gov Similarly, novel benzimidazole hybrids containing chrysanthemum acid moieties have been synthesized and evaluated for their antifungal and insecticidal activities. nih.gov
The following table presents examples of hybrid molecules based on the benzimidazole scaffold, showcasing the potential for developing novel therapeutics by incorporating the benzimidazole-ethanamine structure.
| Hybrid Molecule Type | Target | Rationale | Reference |
| Benzimidazole-Phthalimide | COXs, LOXs, TNF-α | Combining pharmacophores for anti-inflammatory activity | nih.gov |
| Benzimidazole-Benzylidenebenzohydrazide | EGFR, HER2, CDK2, AURKC, mTOR | Developing multi-targeted kinase inhibitors for cancer | nih.gov |
| Benzimidazole-Piperazine | Urease | Potent enzyme inhibition | nih.gov |
| Benzimidazole-Chrysanthemum Acid | Fungi, Insects | Antifungal and insecticidal activity | nih.gov |
Prodrug Design and Delivery Systems for Benzimidazole-Ethanamine Analogues (Theoretical and Methodological Focus)
Prodrug design is a well-established strategy to overcome undesirable physicochemical or pharmacokinetic properties of a drug, such as poor solubility, low bioavailability, or lack of site-specific delivery. A prodrug is an inactive derivative of a drug molecule that is converted into the active form in the body through enzymatic or chemical reactions. Several clinically used medications containing a benzimidazole core are, in fact, prodrugs.
Theoretically, the this compound structure offers several possibilities for prodrug design. The primary amine of the ethanamine side chain is a common functional group for modification to create a prodrug. For example, it could be converted into an amide, carbamate, or an imine, which could then be cleaved in vivo to release the active parent drug. The goal of such modifications would be to enhance properties like lipid solubility for better membrane permeability or to target specific enzymes for site-selective activation.
Methodologically, the development of a prodrug involves several key steps. First, the physicochemical and pharmacokinetic liabilities of the parent drug must be identified. Then, a suitable promoiety is selected and chemically linked to the parent drug. The resulting prodrug must be stable in vitro but efficiently converted to the active drug in vivo. For instance, a lysine (B10760008) prodrug of a benzimidazole derivative, BAL27862, was developed as a water-soluble alternative to its parent compound, BAL101553, for use in clinical trials.
Advanced drug delivery systems can also be employed to improve the therapeutic profile of benzimidazole-ethanamine analogues. For example, nanoparticle-based delivery systems can enhance the solubility and bioavailability of poorly soluble drugs. Zeolitic Imidazolate Frameworks (ZIFs), a subclass of metal-organic frameworks, have been explored as promising drug delivery systems for benzimidazole-containing drugs like benznidazole. nih.gov These systems can offer controlled release and improved biocompatibility. nih.gov
The following table outlines theoretical prodrug strategies and delivery systems that could be applied to this compound analogues.
| Strategy | Rationale | Potential Modification/System |
| Prodrug Design | ||
| Improve Oral Bioavailability | Enhance lipophilicity for better absorption | Acylation of the ethanamine group to form an amide |
| Targeted Delivery | Utilize specific enzymes at the target site for activation | Design of a peptide-conjugate cleaved by tumor-specific proteases |
| Increase Aqueous Solubility | Introduce ionizable groups | Formation of a phosphate (B84403) or amino acid ester |
| Delivery Systems | ||
| Enhance Solubility & Stability | Encapsulate the drug to protect it and improve dissolution | Formulation in liposomes or polymeric nanoparticles |
| Controlled Release | Modulate drug release over time | Incorporation into biodegradable polymer matrices or ZIFs nih.gov |
Future Research Directions and Emerging Trends for 1h Benzimidazole 7 Ethanamine
Exploration of Novel and Sustainable Synthetic Pathways
The synthesis of benzimidazole (B57391) derivatives is evolving beyond traditional methods, which often involved harsh conditions, toxic solvents, and costly reagents, leading to environmental concerns. ijarsct.co.in The current and future focus is on "Green Chemistry," which prioritizes the development of eco-friendly, energy-efficient, and cost-effective synthetic protocols. ijarsct.co.inmdpi.com
Key trends in this area include:
Microwave-Assisted Synthesis: This technique offers a rapid and efficient method for synthesizing benzimidazoles, significantly reducing reaction times and often avoiding the need for harmful solvents. ijarsct.co.insemanticscholar.org
Use of Green Solvents and Catalysts: Researchers are increasingly using environmentally benign solvents like water and ionic liquids. mdpi.com There is also a move towards employing novel, recyclable catalysts. For instance, a recent study demonstrated the use of copper(II)-loaded alginate hydrogel beads for synthesizing benzimidazole derivatives in a water-ethanol solvent at room temperature, achieving high yields and allowing the catalyst to be reused. nih.gov Other green catalysts include K4[Fe(CN)6] and zinc acetate, which facilitate solvent-free or mild reaction conditions. sphinxsai.com
Ultrasound and Flow Chemistry: Tandem strategies using sonochemistry and integrated continuous flow systems are being developed for the sustainable, solvent-free, and metal-free synthesis of benzimidazole derivatives. acs.org This approach allows for shorter reaction times and scalability, making it suitable for industrial applications. acs.org
One-Pot Reactions: Multi-component, one-pot synthesis methods are gaining traction. These procedures, often catalyzed by agents like indium(III) triflate under solvent-free conditions, improve efficiency by combining several reaction steps into a single operation, thereby reducing waste and energy consumption. arabjchem.org
These innovative synthetic strategies are crucial for the environmentally responsible production of 1H-Benzimidazole-7-ethanamine analogues, making the drug development process more sustainable and economical.
| Synthetic Approach | Key Features | Advantages |
| Microwave-Assisted Synthesis | Uses microwave irradiation to heat reactions. ijarsct.co.in | Rapid, energy-efficient, reduced reaction times. ijarsct.co.in |
| Green Catalysis | Employs eco-friendly catalysts like copper(II)-alginate beads. nih.gov | Recyclable, mild reaction conditions, high yields. nih.gov |
| Flow Chemistry | Utilizes continuous flow systems for synthesis. acs.org | Scalable, shorter reaction times, suitable for industrial use. acs.org |
| Use of Green Solvents | Replaces traditional toxic solvents with water or ionic liquids. mdpi.com | Environmentally friendly, reduces pollution. mdpi.comsphinxsai.com |
Advanced Computational Modeling for Mechanism Prediction and Lead Discovery
Computational chemistry has become an indispensable tool in modern drug discovery, enabling researchers to predict molecular behavior and design novel compounds with greater precision. biotech-asia.org For the this compound scaffold, advanced computational modeling is a key research direction.
Density Functional Theory (DFT): DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.govresearchgate.net It helps in understanding reaction pathways, transition states, and intermediates in benzimidazole synthesis, moving beyond trial-and-error approaches. chemrevlett.com By calculating properties like HOMO-LUMO energy gaps and charge distributions, DFT can predict the reactivity and stability of new derivatives. nih.govresearchgate.net DFT studies have been used to confirm the stability of hydrogen bonding interactions between benzimidazole derivatives and their protein targets. nih.gov
Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a target protein. nih.gov For benzimidazole research, docking is used to simulate the interaction of potential drug candidates with the active sites of enzymes or receptors, helping to identify promising compounds and understand their mechanism of action at a molecular level. nih.govacs.org This is crucial for the rational design of new inhibitors for specific biological targets. rug.nl
Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov By analyzing how different structural modifications affect the therapeutic potency of benzimidazole derivatives, QSAR models can guide the synthesis of new analogues with improved efficacy. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations are used to study the physical movements of atoms and molecules over time. acs.org For benzimidazole-protein complexes identified through docking, MD simulations can assess the stability of the interaction, providing a more dynamic and realistic view of the binding event. nih.gov
These computational approaches accelerate the hit-to-lead optimization process, reduce the costs associated with experimental screening, and facilitate the design of more potent and selective therapeutic agents based on the this compound structure. researchgate.net
| Computational Method | Application in Benzimidazole Research | Key Insights |
| Density Functional Theory (DFT) | Investigating electronic structures and reaction mechanisms. nih.govchemrevlett.com | Predicts molecular stability, reactivity, and synthesis pathways. researchgate.netchemrevlett.com |
| Molecular Docking | Simulating the binding of ligands to protein targets. nih.gov | Identifies potential drug-receptor interactions and guides rational design. rug.nl |
| QSAR | Correlating chemical structure with biological activity. nih.govnih.gov | Guides the optimization of lead compounds for enhanced potency. nih.gov |
| Molecular Dynamics (MD) | Simulating the dynamic behavior of molecule-protein complexes. nih.gov | Assesses the stability of ligand-protein binding over time. acs.org |
High-Throughput Screening and Rational Library Design for New Target Identification
The identification of novel biological targets for this compound and its analogues is being accelerated by high-throughput screening (HTS) and sophisticated library design. HTS allows for the rapid automated testing of vast numbers of chemical compounds against specific biological targets. chemdiv.com
Future trends in this area involve:
Cell-Based HTS: Instead of just testing against isolated proteins, cell-based assays provide a more physiologically relevant context for screening. For example, a cell-based HTS of a 10,000-compound diversity library was used to identify a benzimidazole compound that was selectively cytotoxic to leukemia cells with a specific mutation. nih.gov
Focused Library Design: Rather than screening random collections of molecules, researchers are designing "focused" or "rational" libraries. nih.gov These libraries contain compounds specifically designed with structural features known to be favorable for binding to a particular class of targets, such as protein kinases. researchgate.net This approach increases the probability of finding promising hits. chemdiv.com
Fragment-Based Screening: This technique involves screening smaller, low-complexity molecules ("fragments") that can be later grown or combined to create a more potent lead compound. This can be a more efficient way to explore the chemical space around a target's binding site.
Integration with Computational Tools: The design of screening libraries is increasingly informed by the computational methods described previously. nih.gov Predictive ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity models are used to filter libraries, ensuring that the compounds selected for screening have better drug-like properties. nih.gov
By combining large-scale experimental screening with intelligent library design, researchers can more efficiently discover new therapeutic applications for the benzimidazole-ethanamine scaffold, expanding its potential beyond currently known activities.
Development of Multifunctional Benzimidazole-Ethanamine Compounds with Dual Activities
A significant emerging trend in drug design is the creation of single chemical entities that can modulate multiple biological targets simultaneously. jchps.com These multifunctional or "dual-activity" compounds offer potential advantages, including improved efficacy, a broader spectrum of action, and a reduced likelihood of developing drug resistance. nih.gov
The benzimidazole nucleus is an ideal scaffold for this approach due to its versatile chemical nature and its presence in drugs with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. jchps.comnih.gov Research is increasingly focused on designing hybrid molecules that combine the benzimidazole-ethanamine core with other known pharmacophores to achieve dual therapeutic effects.
Examples of this strategy include:
Dual Antimicrobial Agents: Researchers have evaluated benzimidazole derivatives for dual activity against different types of microbes. researchgate.net
Dual Kinase Inhibitors: In cancer therapy, targeting multiple signaling pathways is often more effective. Benzimidazole derivatives have been designed as dual inhibitors of kinases like c-Met and VEGFR-2, which are important targets in the treatment of various cancers. nih.gov
Anticancer-Antimicrobial Hybrids: Given that cancer patients are often immunocompromised and susceptible to infections, compounds with both anticancer and antimicrobial properties could be highly valuable.
The development of such multifunctional compounds based on the this compound structure represents a sophisticated approach to treating complex diseases where multiple pathological processes are at play.
Q & A
Q. What synthetic methodologies are commonly employed for synthesizing 1H-Benzimidazole-7-ethanamine derivatives?
The synthesis of benzimidazole derivatives typically involves the Phillips reaction , where o-phenylenediamine undergoes condensation with organic acids (e.g., formic acid) in the presence of dilute mineral acids to form the benzimidazole core . For 7-substituted derivatives like this compound, regioselective functionalization is critical. A two-step approach may include:
- Acylation : Selective acylation of one amino group in o-phenylenediamine.
- Cyclization : Intramolecular cyclization under acidic conditions to form the benzimidazole ring. Advanced modifications (e.g., ethanamine substitution at position 7) require post-cyclization alkylation or coupling reactions. Alternative routes involve CO₂ cyclization with o-phenylenediamines under H₂, enabling greener synthesis .
Q. How are structural and purity characteristics of this compound validated experimentally?
Standard analytical workflows include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., ethanamine at position 7 vs. other isomers) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
- Infrared (IR) Spectroscopy : Identification of functional groups (e.g., amine stretches near 3300–3500 cm⁻¹).
- HPLC-PDA : Purity assessment (>95% for biological studies) using reverse-phase chromatography .
Q. What are the key reactivity patterns of this compound in solution?
The ethanamine side chain confers nucleophilic reactivity:
- Protonation : The amine group can act as a weak base (pKa ~9–10) in aqueous media.
- Coordination Chemistry : The amine and benzimidazole nitrogen atoms can chelate metal ions (e.g., vanadium, zinc), forming stable complexes for catalytic or medicinal applications .
- Derivatization : Ethylenediamine-like reactivity enables coupling with electrophiles (e.g., carbonyl compounds, acyl chlorides).
Advanced Research Questions
Q. How can researchers optimize reaction conditions to mitigate regioselectivity challenges in synthesizing 7-substituted benzimidazoles?
Competing substitution at positions 5 or 6 is common. Strategies include:
- Directed Metalation : Use of directing groups (e.g., sulfonamides) to block undesired positions .
- Microwave-Assisted Synthesis : Enhanced reaction control to favor 7-substitution via rapid heating .
- Computational Modeling : DFT calculations to predict thermodynamic favorability of substitution pathways .
Q. What contradictions exist in reported biological activities of this compound derivatives, and how can they be resolved?
Discrepancies in cytotoxicity or receptor-binding data often arise from:
- Structural Variability : Minor changes in substitution (e.g., methyl vs. ethyl groups) alter bioactivity .
- Assay Conditions : Differences in solvent (DMSO vs. aqueous buffer) or cell lines (HEK293 vs. HeLa) . Resolution requires:
- Standardized Protocols : Adopt uniform assay conditions (e.g., IC₅₀ determination in triplicate).
- Meta-Analysis : Cross-referencing data from multiple studies to identify trends .
Q. How does this compound interact with biological targets (e.g., enzymes, receptors) at the molecular level?
Mechanistic studies involve:
- Docking Simulations : Molecular docking (AutoDock, Schrödinger) to predict binding modes with targets like angiotensin receptors .
- Kinetic Assays : Stopped-flow spectroscopy to measure binding constants (Kd) and inhibition rates (kcat).
- Mutagenesis : Site-directed mutagenesis of target proteins to identify critical binding residues .
Q. What are the challenges in scaling up this compound synthesis for preclinical studies?
Key hurdles include:
- Purification Complexity : Separation of regioisomers via column chromatography.
- Yield Optimization : Transition from batch to flow chemistry for improved reproducibility .
- Stability Issues : Degradation under light or humidity, requiring inert storage conditions (-20°C under argon) .
Data Contradiction and Validation Strategies
Q. How should researchers address conflicting spectral data for this compound derivatives?
Contradictions in NMR or MS data may stem from:
- Tautomerism : Benzimidazoles exist in equilibrium between 1H- and 3H-tautomers, affecting peak assignments .
- Impurity Artifacts : Trace solvents (e.g., DMF) or side products skewing results. Mitigation includes:
- 2D NMR : HSQC and HMBC to resolve ambiguous signals.
- Control Experiments : Re-synthesis under rigorously anhydrous conditions .
Q. What methodologies resolve discrepancies in reported catalytic activities of metal complexes derived from this compound?
Variations in catalytic efficiency (e.g., ethylene polymerization) arise from:
- Ligand Geometry : Cis vs. trans coordination modes in vanadium complexes .
- Counterion Effects : Chloride vs. triflate ligands altering electron density. Validation via:
- X-ray Crystallography : Definitive structural elucidation of complexes.
- Kinetic Profiling : Comparative turnover frequency (TOF) measurements under standardized conditions .
Tables of Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
